Paroxetine, cis-(+/-)-

Description

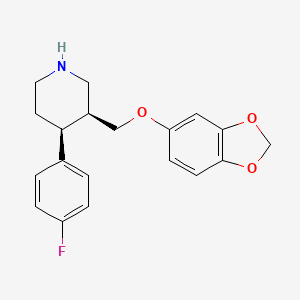

Structure

3D Structure

Properties

CAS No. |

1396174-70-1 |

|---|---|

Molecular Formula |

C19H20FNO3 |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |

InChI |

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1 |

InChI Key |

AHOUBRCZNHFOSL-WMLDXEAASA-N |

Isomeric SMILES |

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Stereochemical Isolation and Characterization of Cis +/ Paroxetine

Methodologies for Stereoisomeric Separation of Paroxetine (B1678475) Diastereomers and Enantiomers

The separation of paroxetine's stereoisomers is a complex challenge due to their similar physical and chemical properties. Various methodologies have been developed to resolve the diastereomeric (cis/trans) and enantiomeric pairs.

Chromatographic Techniques for Chiral Resolution

High-performance liquid chromatography (HPLC) is a primary technique for the chiral resolution of paroxetine stereoisomers. This is often achieved through the use of chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the enantiomers.

Several types of CSPs have been successfully employed for the separation of paroxetine isomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective. For instance, a Chiralpak AD column has been utilized in a chiral HPLC method for the determination of the (+)-trans isomer in the paroxetine drug substance. pharm.or.jp Another study demonstrated the simultaneous separation of both enantiomeric and diastereomeric impurities of paroxetine using an immobilized amylose-based Chiralpak IA-3 chiral stationary phase under reversed-phase conditions. nih.gov

Beyond polysaccharide-based columns, other CSPs have also been investigated. A new HPLC method was developed using a silica-based chiral stationary phase containing ovomucoid, a glycoprotein, as the chiral selector, which offered improved sensitivity and resolution for the separation of paroxetine enantiomers. nih.gov Furthermore, chiral mobile phase additives can be used with achiral columns to achieve separation. A method utilizing carboxymethyl-beta-cyclodextrin (B2629365) as a chiral mobile phase additive with a C18 column was successful in simultaneously separating the trans/cis isomers of paroxetine and their respective enantiomers. researchgate.net

The choice of mobile phase is also critical for achieving optimal separation. A common mobile phase system for chiral separation on a Chiralcel OD phase consists of a mixture of hexane, isopropanol, and diethylamine. elifesciences.orgnih.gov For the Chiralpak IA-3 column, a "green" mobile phase of ethanol-water-diethylamine has been effectively used. nih.gov

Table 1: Examples of Chromatographic Conditions for Paroxetine Isomer Separation

| Chiral Stationary Phase | Mobile Phase | Application |

| Chiralpak AD | Not specified in abstract | Determination of (+)-trans isomer in paroxetine drug substance pharm.or.jp |

| Chiralpak IA-3 (amylose-based) | Ethanol-water-diethylamine (80:20:0.1 v/v/v) | Simultaneous separation of enantiomeric and diastereomeric impurities nih.gov |

| Ovomucoid-based | Not specified in abstract | Enantioseparation and determination of (-)-trans- and (+)-trans-paroxetine nih.gov |

| Diamond C18 (with chiral additive) | 0.1% phosphoric acid-methanol (65:35 v/v) containing 0.38 g/L carboxymethyl-beta-cyclodextrin | Simultaneous separation of trans/cis isomers and their enantiomers researchgate.net |

| Chiralcel OD | Hexane-isopropanol-diethylamine (96:04:0.3 v/v/v) | Separation of a key intermediate of paroxetine elifesciences.orgnih.gov |

Spectroscopic Methods for Stereochemical Elucidation of Isolated cis Isomers

Once the cis isomers are isolated, spectroscopic techniques are employed to confirm their stereochemical structure. Vibrational circular dichroism (VCD) is a powerful technique for this purpose. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.

A study on the solution structures of (3R,4S)- and (3S,4R)-4-(4-fluorophenyl)-3-hydroxylmethyl-1-methylpiperidine, which are intermediates in the synthesis of paroxetine, utilized VCD spectroscopy. researchgate.net The VCD spectra were found to be sensitive to geometric changes, and with the aid of ab initio simulations, the absolute configurations of these precursors could be determined. researchgate.net This methodology can be applied to the isolated cis isomers of paroxetine to elucidate their (3S, 4S) and (3R, 4R) configurations. The comparison of experimental VCD spectra with those calculated for the different possible stereoisomers allows for an unambiguous assignment of the absolute stereochemistry.

Physico-chemical Characterization Methodologies for cis-(+/-)-Paroxetine

Following separation and stereochemical confirmation, a thorough physico-chemical characterization of cis-(+/-)-paroxetine is conducted to establish its identity, purity, and structural integrity.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry) for Structural Confirmation

A combination of spectroscopic techniques is used for the comprehensive structural confirmation of cis-(+/-)-paroxetine.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of atoms. nih.govelifesciences.org The determination of the cis or trans configuration is often based on the analysis of coupling constants (J values) and through 2D NMR experiments such as COSY and HSQC. nih.govelifesciences.org For example, the cis-arylated derivatives of paroxetine precursors have been identified and characterized using these NMR techniques. elifesciences.org A ¹H NMR spectrum of paroxetine is also publicly available for reference. chemicalbook.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The vibrational frequencies in the IR spectrum correspond to specific bonds, confirming the presence of key structural features of paroxetine. pharm.or.jpnih.govelifesciences.org

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of the compound, further confirming its identity. nih.govelifesciences.org The fragmentation pattern observed in the mass spectrum can also provide additional structural information. nist.govlongdom.orgoipub.com The multiple-reaction monitoring (MRM) mode in LC-MS/MS can be used for sensitive quantification, with specific transitions like 330.2→192.0 (m/z) for paroxetine. longdom.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

Chiroptical spectroscopy, particularly vibrational circular dichroism (VCD), is a valuable tool for assessing the enantiomeric purity of the isolated cis-paroxetine fractions. As VCD is a chiroptical technique, only chiral molecules will exhibit a VCD signal. For a sample containing a single enantiomer, a characteristic VCD spectrum is observed. A racemic mixture, such as cis-(+/-)-paroxetine, will be VCD silent. However, if there is an excess of one enantiomer, a VCD spectrum will be produced with an intensity proportional to the enantiomeric excess. This allows for the sensitive detection and quantification of enantiomeric impurities. The study on paroxetine intermediates demonstrated the high sensitivity of VCD spectra to the stereochemistry of the molecule, making it a suitable method for enantiomeric purity assessment. researchgate.net

Crystallographic Analysis of cis-(+/-)-Paroxetine and its Derivatives

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. While the crystal structure of the therapeutically active (-)-trans-paroxetine hydrochloride has been extensively studied, the principles of this technique are directly applicable to the cis isomers. oup.com

The analysis of two crystal forms of (-)-trans-paroxetine hydrochloride, a hemihydrate (Form I) and a propan-2-ol solvate (Form II), revealed detailed information about their molecular conformations and packing in the crystal lattice. oup.com Both forms were found to belong to the monoclinic crystal system with the space group P2₁. oup.com Such an analysis for cis-(+/-)-paroxetine would involve growing single crystals of the racemic compound or its derivatives. The resulting crystal structure would precisely define the bond lengths, bond angles, and torsional angles of the cis configuration. For a racemic crystal, the unit cell would contain both the (3S, 4S) and (3R, 4R) enantiomers.

Table 2: Crystallographic Data for (-)-trans-Paroxetine Hydrochloride Polymorphs oup.com

| Parameter | Form I (Hemihydrate) | Form II (Propan-2-ol Solvate) |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁ | P2₁ |

| a (Å) | 14.5888(10) | 11.6504(7) |

| b (Å) | 10.1591(7) | 5.7374(3) |

| c (Å) | 13.0255(10) | 16.4107(10) |

| β (°) | 107.095(3) | 90.959(2) |

| Volume (ų) | 1845.2(2) | 1096.79(11) |

This crystallographic data, although for the trans isomer, illustrates the level of detail that can be obtained from such an analysis. A similar study on cis-(+/-)-paroxetine would provide invaluable information about its solid-state conformation and intermolecular interactions.

Molecular Pharmacology and Receptor Binding Studies of Cis +/ Paroxetine

Investigation of Molecular Interactions with Monoamine Transporters

Research into the molecular interactions of paroxetine's various stereoisomers with monoamine transporters is heavily skewed towards the clinically relevant (-)-trans form.

In Vitro Binding Affinity Studies of cis-(+/-)-Paroxetine at Serotonin (B10506) Transporter (SERT)

There is a lack of specific in vitro binding affinity studies, such as those determining Kᵢ (inhibition constant) or Kₔ (dissociation constant) values, for cis-(+/-)-paroxetine at the serotonin transporter (SERT). While the (-)-trans isomer of paroxetine (B1678475) is known to be a highly potent inhibitor of SERT, with Kᵢ values reported in the sub-nanomolar range, equivalent quantitative data for the cis isomer is not present in the available literature. nih.govmdpi.comnih.gov

Assessment of Binding to Norepinephrine (B1679862) Transporter (NET) and Dopamine (B1211576) Transporter (DAT)

Similarly, specific binding affinity data for cis-(+/-)-paroxetine at the norepinephrine transporter (NET) and the dopamine transporter (DAT) are not available. Studies on (-)-trans-paroxetine show a significantly lower affinity for NET and DAT compared to SERT, establishing its profile as a selective serotonin reuptake inhibitor (SSRI). mdpi.comclinpgx.org However, dedicated studies quantifying the binding of the cis isomer to these transporters have not been identified.

Comparative Analysis of Binding Selectivity and Potency with trans Diastereomers

The scientific literature qualitatively states that the (-)-trans-(3S,4R) stereoisomer of paroxetine is therapeutically more active and potent as a serotonin reuptake inhibitor than the other stereoisomers. researchgate.net This implies that the cis diastereomers possess lower potency and selectivity for SERT. However, a detailed, quantitative comparative analysis featuring side-by-side binding affinity data for both cis and trans diastereomers is not available in the reviewed scientific papers.

Exploration of Interactions with Other Neurotransmitter Receptors

The investigation into paroxetine's affinity for other neurotransmitter receptors has also focused almost exclusively on the (-)-trans isomer.

Radioligand Binding Studies with Muscarinic, Adrenergic, and Histaminergic Receptors

No specific radioligand binding studies detailing the affinity of cis-(+/-)-paroxetine for muscarinic, adrenergic (alpha and beta), or histaminergic (H1) receptors could be located. For the (-)-trans isomer, studies have shown a weak affinity for muscarinic acetylcholine (B1216132) receptors and minimal to no significant affinity for adrenergic or histaminergic receptors at therapeutic concentrations. nih.govnih.govdrugbank.com Equivalent characterization for the cis isomer is absent from the literature.

Investigation of cis Isomer Affinity for Gamma-Aminobutyric Acid (GABA) Transporters

There is a lack of research investigating the specific binding affinity of cis-(+/-)-paroxetine for gamma-aminobutyric acid (GABA) transporters. Some computational and in vitro studies suggest that paroxetine may have some interaction with GABA transporters, but these findings are not specific to the cis isomer and lack detailed quantitative binding data. nih.govnih.gov

Allosteric Modulation Studies of Transporter Function by cis-(+/-)-Paroxetine

The serotonin transporter (SERT) is a primary target for many antidepressant drugs, including paroxetine. Beyond its primary action at the orthosteric binding site (the main substrate binding pocket), research indicates that the function of SERT can also be influenced by molecules that bind to a secondary, allosteric site. biorxiv.orgelifesciences.org Paroxetine has been implicated in such allosteric modulation, although its effects appear to be less pronounced compared to other selective serotonin reuptake inhibitors (SSRIs) like escitalopram. nih.govnih.gov

Evidence suggests that paroxetine can function as an allosteric modulator of SERT. nih.govnih.gov This interaction is thought to occur at a low-affinity binding site distinct from the high-affinity orthosteric site responsible for competitive inhibition of serotonin reuptake. biorxiv.orgelifesciences.orgnih.gov The allosteric effect of paroxetine is noted to be approximately half that of escitalopram. oup.com Studies have shown that paroxetine, along with sertraline, can allosterically stabilize the binding of radiolabeled paroxetine ([³H]-paroxetine) to the human serotonin transporter (hSERT), indicating a modulatory role. clinpgx.org

| Modulator | Effect on cis-(+/-)-Paroxetine's Interaction with SERT | Study Type | Reference |

| Paroxetine (self-modulation) | Stabilizes the [³H]-paroxetine/hSERT complex. | In vitro binding assay | clinpgx.org |

| Acts as an allosteric modulator, though less effective than escitalopram. | Biochemical and pharmacological studies | nih.govnih.gov | |

| R-citalopram | Attenuates the association rate of paroxetine to the 5-HT transporter. | In vitro binding assay | nih.gov |

| Blocks the suppressant effect of paroxetine on neuronal firing activity. | In vivo electrophysiology (rat) | nih.gov | |

| Attenuates the increase in extracellular 5-HT levels induced by paroxetine. | In vivo microdialysis (rat) | nih.gov |

Structure-Activity Relationship (SAR) Derivations for cis Stereoisomers

Paroxetine possesses two stereogenic centers at the C3 and C4 positions of the piperidine (B6355638) ring. This results in the existence of four distinct stereoisomers: a pair of trans enantiomers and a pair of cis enantiomers. nih.gov The therapeutic agent is specifically the (-)-trans-(3S,4R) stereoisomer, which is known to be the most therapeutically active and potent inhibitor of serotonin reuptake among the four isomers. nih.govresearchgate.net

Detailed structure-activity relationship (SAR) studies focusing specifically on the cis stereoisomers of paroxetine are limited in publicly available scientific literature. The research focus has overwhelmingly been on the active (-)-trans isomer and its analogues to optimize therapeutic efficacy. nih.govnih.gov The cis isomers are often described as synthetic intermediates that are subsequently converted, or epimerized, to the desired trans configuration during the manufacturing process. google.com

Despite the lack of systematic SAR studies on cis-paroxetine analogues, some general principles can be inferred. The high affinity of the (-)-trans-paroxetine isomer for SERT is attributed to the specific spatial orientation of its key structural motifs: the 4-(4-fluorophenyl) group and the 3-(1,3-benzodioxol-5-yloxymethyl) group. elifesciences.org It is established that the (-)-trans-(3S,4R) configuration provides the optimal arrangement for high-affinity binding within the central binding site of SERT. nih.gov The other stereoisomers, including the cis enantiomers, are generally understood to be significantly less active. nih.gov This pronounced stereoselectivity highlights the rigid structural requirements of the paroxetine binding site on the serotonin transporter. Any deviation from the trans configuration, as seen in the cis isomers, leads to a substantial loss of inhibitory potency.

| Stereoisomer | Configuration | Known Role / Activity | Reference |

| (-)-trans-Paroxetine | (3S, 4R) | The therapeutically active enantiomer; potent serotonin reuptake inhibitor. | nih.gov |

| (+)-trans-Paroxetine | (3R, 4S) | Inactive enantiomer; may be present in small amounts in drug preparations. | nih.gov |

| (+)-cis-Paroxetine | (3S, 4S) | Generally considered less active; often an intermediate in chemical synthesis. | google.com |

| (-)-cis-Paroxetine | (3R, 4R) | Generally considered less active; often an intermediate in chemical synthesis. | google.com |

Theoretical and Computational Studies of Cis +/ Paroxetine Molecular Dynamics

Molecular Docking Simulations of Paroxetine (B1678475) with Target Proteins

Molecular docking studies have been instrumental in elucidating the binding mechanism of Paroxetine to the human serotonin (B10506) transporter (hSERT). nih.gov These simulations have predominantly been performed using the active (-)-trans-isomer.

For the (-)-trans-isomer of Paroxetine, computational and structural studies have identified a central binding site in hSERT, composed of three subsites: A, B, and C. biorxiv.orgelifesciences.org Two primary binding poses, termed ABC and ACB, have been debated in the literature. nih.govmdpi.com In the ABC pose, the piperidine (B6355638) ring of Paroxetine is proposed to bind to subsite A, the benzodioxol group to subsite B, and the fluorophenyl group to subsite C. nih.gov The alternative ACB pose suggests a flipped orientation of the benzodioxol and fluorophenyl groups within subsites B and C. nih.gov

Key interactions for the (-)-trans-isomer involve hydrogen bonds and cation-π interactions with residues such as Tyr95 and a crucial interaction between the protonated amine of the piperidine ring and the carboxylate of Asp98 in subsite A. nih.gov

Computational models are often used to predict the binding affinity (often expressed as Ki or Kd) and inhibitory potency (IC50) of ligands. For (-)-trans-Paroxetine, these values are known to be in the picomolar to low nanomolar range, indicating very high affinity for SERT. nih.govnih.gov Docking scores and free energy calculations from simulations contribute to these predictions. dovepress.com

Data on cis-(+/-)-Paroxetine: There is a lack of published studies predicting the binding affinity and inhibition potency of cis-(+/-)-Paroxetine through molecular docking simulations. Experimental data on the binding affinity of the cis-isomer would be required to validate any such computational predictions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic nature of the Paroxetine-SERT complex, revealing information about its stability and the conformational changes that occur upon binding. nih.govnih.gov These studies have been conducted on the (-)-trans-isomer.

MD simulations of the (-)-trans-Paroxetine-hSERT complex have been used to assess the stability of the different proposed binding poses (ABC vs. ACB). nih.gov These simulations analyze the root-mean-square deviation (RMSD) of the ligand and protein over time to understand the stability of the complex. The results from these simulations have contributed to the ongoing discussion about the most likely binding orientation of the active isomer. nih.gov

The stereochemistry of Paroxetine is known to be crucial for its activity, with the (-)-trans-(3S, 4R) configuration being the most potent enantiomer. mdpi.com Computational studies on the trans-isomer help to rationalize why this specific arrangement of the substituent groups on the piperidine ring leads to optimal interactions with SERT. The concept of induced fit, where the protein may undergo conformational changes to accommodate the ligand, is also explored through these simulations.

Data on cis-(+/-)-Paroxetine: While it is acknowledged that stereochemistry is critical, a detailed computational analysis of the role of the cis configuration in ligand recognition and induced fit at the SERT binding site is absent from the literature. Such a study would be valuable for a complete understanding of the structure-activity relationships of all Paroxetine stereoisomers. One study on the synthesis of Paroxetine precursors does mention the creation of a cis-disubstituted piperidine scaffold, referred to as epi-paroxetine, and suggests its potential for further investigation. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for cis Isomers

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Data on cis-(+/-)-Paroxetine: There are no specific QSAR models reported in the literature that focus on or include the cis-isomers of Paroxetine. Developing a robust QSAR model would require a dataset of molecules with varying structures, including different stereoisomers, and their corresponding biological activity data. Given the research focus on the trans-isomer, such a dataset including cis-isomers appears not to have been compiled or analyzed.

The current body of scientific literature is heavily skewed towards the study of the therapeutically relevant (-)-trans-isomer of Paroxetine. While extensive theoretical and computational studies, including molecular docking and molecular dynamics simulations, have provided significant insights into its interaction with the serotonin transporter, there is a clear and significant gap in the literature concerning the cis-(+/-)-Paroxetine isomer. Future computational research on the cis-isomers would be invaluable to fully comprehend the stereochemical requirements for high-affinity binding to SERT and to complete our understanding of the structure-activity landscape of this important class of molecules.

Biochemical Transformations and Metabolite Research of Cis +/ Paroxetine

In Vitro Metabolism Studies of Paroxetine (B1678475) Stereoisomers

In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 enzymes have been crucial in mapping the metabolic fate of paroxetine. These studies form the basis of our understanding of its biotransformation, although it is important to note that this knowledge is based on the metabolism of the trans isomer.

The biotransformation of paroxetine is a multi-step process involving several enzymatic pathways. The primary metabolic event is an oxidation reaction, followed by methylation and conjugation. researchgate.net

The initial and rate-limiting step in paroxetine's metabolism is the demethylenation of its methylenedioxy group. nih.govclinpgx.org This reaction cleaves the methylenedioxy ring to form a highly reactive catechol intermediate. researchgate.netclinpgx.orgnih.gov This oxidative step is principally catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov

Following the formation of the catechol intermediate, the molecule undergoes Phase II metabolism. The two hydroxyl groups of the catechol are substrates for catechol-O-methyltransferase (COMT), which adds a methyl group to form methoxy-hydroxy metabolites. clinpgx.org These metabolites, along with the catechol intermediate itself, are then readily conjugated with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) to form polar, water-soluble compounds that can be easily excreted. researchgate.netclinpgx.org These conjugated products are the major metabolites of paroxetine found in vivo. researchgate.net

While specific data on the stereoselective metabolism of cis-(+/-)-paroxetine is not available in the reviewed literature, the enzymatic pathways for the trans isomer are well-defined. The metabolism of paroxetine is known to be mediated by a high-affinity, low-capacity pathway and a low-affinity, high-capacity pathway.

CYP2D6: This is the principal enzyme responsible for the high-affinity metabolism of paroxetine. nih.govclinpgx.org It is the primary catalyst for the initial demethylenation step to form the catechol intermediate. nih.gov The activity of CYP2D6 is a major determinant of paroxetine plasma concentrations, and its genetic polymorphisms can lead to significant interindividual variability in metabolism. nih.gov Paroxetine itself is a potent inhibitor of CYP2D6, which can lead to the saturation of this metabolic pathway and result in non-linear pharmacokinetics. nih.govclinpgx.org

CYP3A4: This enzyme is considered the main contributor to the low-affinity, high-capacity metabolic pathway. clinpgx.org The role of CYP3A4 becomes more significant in individuals with deficient CYP2D6 activity (poor metabolizers) or when CYP2D6 is saturated at higher concentrations of paroxetine. clinpgx.org

Other CYP isoforms, including CYP1A2, CYP2C19, and CYP2B6, have been identified as minor contributors to the formation of the paroxetine-catechol intermediate in vitro. nih.govclinpgx.org Their contribution is generally considered limited but may be relevant for individuals with impaired function of both CYP2D6 and CYP3A4. clinpgx.org

The table below summarizes the key enzymes involved in paroxetine's biotransformation based on studies of the trans isomer.

| Enzyme Family | Specific Enzyme | Role in Paroxetine Metabolism | Affinity | Pathway Contribution |

| Cytochrome P450 | CYP2D6 | Primary catalyst for demethylenation to catechol intermediate. | High | Major |

| CYP3A4 | Secondary catalyst for demethylenation. | Low | Minor (Major in CYP2D6 poor metabolizers) | |

| CYP1A2 | Minor catalyst for demethylenation. | Low | Minor | |

| CYP2C19 | Minor catalyst for demethylenation. | Low | Minor | |

| CYP2B6 | Minor catalyst for demethylenation. | Low | Minor | |

| Transferase | COMT | Methylation of the catechol intermediate. | N/A | Secondary (Phase II) |

Identification and Characterization of cis-Paroxetine Metabolites

The characterization of metabolites has been performed on the products derived from the metabolism of the therapeutically administered trans-paroxetine.

There is no specific information in the reviewed scientific literature on the structural elucidation of metabolites derived directly from the cis isomers of paroxetine. However, studies on the trans isomer have identified several key metabolites. The primary metabolites are polar and conjugated products of oxidation and methylation. researchgate.net

One of the major metabolites has been identified as a catechol, which is subsequently O-methylated by COMT. This leads to two primary methoxylated metabolites. The structures identified from the metabolism of the active drug correspond to the trans configuration:

M-I (BRL 36610): (3S,4R)-4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine

M-II (BRL 36583): (3S,4R)-4-(4-fluorophenyl)-3-(3-hydroxy-4-methoxyphenoxymethyl)piperidine

Another significant metabolite resulting from a different pathway is:

(3S,4R)-trans-4-(4-fluorophenyl)-3-hydroxymethylpiperidine pharm.or.jp

It is plausible that the cis isomers would undergo similar demethylenation and subsequent methylation and conjugation, but the precise chemical structures and stereochemistry of these potential metabolites have not been reported.

A consistent finding across multiple studies is that the metabolites of paroxetine are considered pharmacologically inactive. nih.gov In vitro and in vivo research indicates that the major metabolites possess, at most, 1/50th (or 2%) of the parent compound's potency at inhibiting the serotonin (B10506) transporter. nih.gov

This substantial loss of activity is attributed to the structural changes from the metabolic process, particularly the opening of the methylenedioxy ring, which is critical for high-affinity binding to the serotonin transporter. Although this data was generated from studies of the trans isomer, it is presumed that any metabolites derived from the cis-(+/-)-paroxetine isomers would also be essentially inactive, though this has not been experimentally verified in the literature reviewed.

The table below summarizes the activity profile of known paroxetine metabolites.

| Metabolite | Parent Compound | Potency at Serotonin Transporter | Activity Status |

| Oxidized and Conjugated Metabolites | trans-Paroxetine | ≤ 2% of parent compound | Inactive |

Advanced Analytical Methodologies for Cis +/ Paroxetine Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

HPLC is a cornerstone technique for the analysis of cis-(+/-)-paroxetine, offering robust methods for both quantifying the compound and assessing its purity.

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, requires a chiral environment. eijppr.com This is achieved in HPLC through the use of chiral stationary phases (CSPs). eijppr.com For paroxetine (B1678475), which has two chiral centers and can form four stereoisomers (two cis and two trans), the resolution of these isomers is crucial. nih.gov The therapeutically active form is the (-)-trans-(3S,4R) stereoisomer. nih.gov

Polysaccharide-based CSPs are widely used for the separation of enantiomers and have been effective for paroxetine analysis. hplc.eunih.gov Specific CSPs that have been successfully employed for the enantiomeric separation of a key intermediate of paroxetine include Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)), and Chiralcel OJ (cellulose tris(4-methylbenzoate)). nih.gov An optimized method for separating paroxetine enantiomers from its impurities utilized a mobile phase of ethanol:water:diethylamine (80:20:0.1, v/v/v). nih.gov

Table 1: Examples of Chiral Stationary Phases for Paroxetine Intermediate Separation

| Chiral Stationary Phase | Base Material | Mobile Phase Example | Reference |

|---|---|---|---|

| Chiralcel OD | Cellulose (B213188) tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol:Diethylamine (96:4:0.3) | nih.gov |

| Chiralpak AD | Amylose tris(3,5-dimethylphenylcarbamate) | Not Specified | nih.gov |

Developing and validating HPLC methods is essential to ensure they are reliable, reproducible, and suitable for their intended purpose, such as quality control of pharmaceutical tablets. phmethods.netnih.gov Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). phmethods.netbenthamopen.com Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). phmethods.netscispace.com

Various reversed-phase HPLC (RP-HPLC) methods have been developed for paroxetine analysis in bulk and tablet forms. phmethods.netscispace.com These methods typically use C18 columns and are validated to demonstrate their suitability for routine analysis. phmethods.netnih.govscispace.com For instance, one method utilized a mobile phase of 10mM ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) (50:50 v/v) with UV detection at 220 nm. phmethods.net Another employed a mobile phase of acetonitrile and 0.1% orthophosphoric acid buffer (60:40 v/v) with detection at 260 nm. scispace.com

Table 2: Summary of HPLC Method Validation Parameters for Paroxetine Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Inertsil C18 (250x4.6 mm, 5µm) | Kromasil C18 (150mm x 4.6 mm) | Not Specified |

| Mobile Phase | 10mM Ammonium Formate : Acetonitrile (50:50) | Acetonitrile : 0.1% Orthophosphoric Acid (60:40) | 40% Acetonitrile : 0.01 M Phosphate Buffer (pH 3) |

| Detection | UV at 220 nm | UV at 260 nm | Electrochemical at 0.9V |

| Linearity Range | 5-25 µg/mL | 125-750 µg/mL | 0.5 - 50 ng/mL |

| LOD | 0.748 µg/mL | Not Specified | 0.005 ng/mL |

| LOQ | 2.62 µg/mL | Not Specified | 0.01 ng/mL |

| Accuracy (% Recovery) | Not Specified | 99.4 - 100.6% | 99.7 - 100.7% |

| Precision (%RSD) | Not Specified | Not Specified | < 0.538% |

| Reference | phmethods.net | scispace.com | benthamopen.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

LC-MS/MS is a highly sensitive and selective technique widely considered the gold standard for the bioanalysis of drugs in biological matrices like human plasma. longdom.orglongdom.org The coupling of liquid chromatography with tandem mass spectrometry allows for the precise quantification of paroxetine, even at very low concentrations. ualberta.canih.gov The method's selectivity is enhanced by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. ualberta.canih.gov

For paroxetine, mass spectrometric analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode. ualberta.canih.gov A common precursor ion ([M+H]+) for paroxetine is m/z 330.0. ualberta.canih.gov

Table 3: Examples of LC-MS/MS Methods for Paroxetine Quantification in Human Plasma

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Sample Preparation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |

| LC Column | C18 | C18 |

| Mobile Phase | Acetonitrile: 5 mmol/L Ammonium Formate (4:3, v/v) | Formic acid 0.1% in Acetonitrile: Water (6:4; v/v) |

| MRM Transition (Paroxetine) | m/z 330.0 → 192.0 | m/z 330.0 → 70.0 |

| Internal Standard | Fluoxetine (m/z 310 → 148) | Fluoxetine (m/z 310 → 44) |

| Linearity Range | 0.05-20 ng/mL | 0.2-20.0 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Not Specified |

| Reference | nih.gov | ualberta.ca |

In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled (SIL) internal standard is preferred to enhance accuracy and precision. longdom.orglongdom.org A SIL internal standard, such as a deuterium-labeled version of the analyte, has nearly identical chemical and physical properties to the unlabeled compound. This allows it to co-elute and experience similar extraction recovery and matrix effects, thereby effectively compensating for variations during sample preparation and analysis. longdom.orglongdom.org

A validated bioanalytical method for the quantification of paroxetine in human plasma utilized paroxetine-d6 as its internal standard. longdom.orglongdom.org This method demonstrated high precision and accuracy over a concentration range of 0.250 to 50.0 ng/mL. longdom.orglongdom.org The use of paroxetine-d6 helped to mitigate issues such as column-to-column retention time variability that can be challenging in paroxetine analysis. longdom.orglongdom.org

The capability of LC-MS/MS to analyze multiple compounds in a single run makes it suitable for the simultaneous determination of a drug and its metabolites or various stereoisomers. nih.gov Methods have been developed for the simultaneous analysis of numerous antidepressant drugs and their metabolites in complex matrices like wastewater, demonstrating the power of this technique for multi-analyte quantification. nih.gov While specific multi-analyte methods focusing solely on the simultaneous detection of all four paroxetine stereoisomers are not commonly detailed, the principles of stereospecific LC-MS bioassays are well-established for various antidepressants. nih.gov Such methods would typically involve a chiral HPLC separation followed by MS/MS detection, allowing for the individual quantification of each stereoisomer in a single analytical run.

Capillary Electrophoresis and Densitometry Applications

While HPLC and LC-MS/MS are the most common techniques, other methods have also been applied to the analysis of paroxetine.

Capillary electrophoresis (CE) offers advantages such as low sample and solvent consumption and rapid analysis times. nih.gov It has been used for the determination of paroxetine in various samples. nih.gov

Densitometry, specifically High-Performance Thin-Layer Chromatography (HPTLC) combined with a densitometric scanner, provides a simpler and more cost-effective alternative for the quantification of paroxetine in pharmaceutical dosage forms. ijpsonline.com A validated HPTLC-densitometric method has been developed for the estimation of paroxetine hydrochloride in tablets. ijpsonline.com The method involved chromatographic separation on precoated silica (B1680970) gel 60 F254 plates with a mobile phase of ethyl acetate:acetic acid:water (7.5:1.5:1 v/v/v). ijpsonline.com Quantification was achieved by scanning the developed plates at 296 nm. ijpsonline.com This method was validated for linearity, accuracy, and precision, with a linearity range of 160-960 ng/spot and LOD and LOQ values of 60 ng/spot and 160 ng/spot, respectively. ijpsonline.com

Spectrophotometric Methods for Research-Specific Assays

Spectrophotometry provides a valuable analytical tool for the quantification of cis-(+/-)-paroxetine, offering simplicity, speed, and cost-effectiveness, which are advantageous for routine analysis in research and quality control settings. nih.gov These methods are broadly categorized into direct ultraviolet (UV) spectrophotometry and visible spectrophotometry, the latter involving the formation of colored products through various chemical reactions to enhance selectivity and sensitivity. nih.govresearchgate.net

Direct UV Spectrophotometry

The inherent UV absorbance of the paroxetine molecule allows for its direct quantification. This method is straightforward and rapid, involving the measurement of absorbance at the wavelength of maximum absorption (λmax). Research has established the λmax for paroxetine to be between 291 nm and 294 nm in common solvents like water and methanol. ijrti.orgresearchgate.netscholarsresearchlibrary.com While simple, this approach may be susceptible to interference from other UV-absorbing substances present in a sample matrix.

Table 1: Direct UV Spectrophotometric Methods for cis-(+/-)-Paroxetine

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference(s) |

|---|---|---|---|---|

| Water | 293 | 2–10 | 0.9996 (r²) | researchgate.netresearchgate.net |

| Water | 294 | 10–50 | 0.9993 | scholarsresearchlibrary.com |

| Methanol | 291 | 10–60 | 0.999 (r²) | ijrti.org |

Visible Spectrophotometry via Chemical Reaction

To improve specificity and avoid interferences common in the UV region, a variety of methods have been developed that utilize chemical reactions to produce a colored derivative of paroxetine, which can be measured in the visible spectrum. These techniques are generally based on ion-pair formation, charge-transfer complexation, or derivatization and coupling reactions. nih.govresearchgate.net

Ion-Pair Complexation Methods

In acidic conditions, the secondary amine group of paroxetine becomes protonated, allowing it to form an ion-pair complex with an anionic dye. These complexes can be extracted into an organic solvent, such as chloroform, and quantified. researchgate.netnih.gov Dyes like bromothymol blue (BTB), bromophenol blue (BPB), and bromocresol green (BCG) are commonly used for this purpose. nih.gov This technique effectively shifts the absorbance maximum to the visible region, thereby enhancing the selectivity of the assay. researchgate.netnih.gov

Table 2: Ion-Pair Spectrophotometric Methods for cis-(+/-)-Paroxetine

| Reagent | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference(s) |

|---|---|---|---|---|

| Bromothymol Blue (BTB) | Chloroform | 414 | 2–20 | researchgate.netnih.gov |

| Bromophenol Blue (BPB) | Chloroform | 412 | 2–16 | researchgate.netnih.gov |

| Bromocresol Green (BCG) | Chloroform | 414 | 2–16 | nih.gov |

Charge-Transfer Complexation Methods

Paroxetine, possessing electron-rich atoms, can act as an n-electron donor and react with various π-acceptor compounds to form intensely colored charge-transfer (CT) complexes. nih.govnih.gov Reagents such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) and p-chloranilic acid (pCA) are effective π-acceptors for this reaction. researchgate.netnih.gov The formation of these complexes results in a significant bathochromic shift, allowing for highly sensitive measurements at wavelengths where potential interferences are minimal. nih.govnih.gov For instance, the complex with TCNQ in acetonitrile produces a blue-colored radical anion with a primary absorption maximum at 845 nm. nih.gov

Table 3: Charge-Transfer Complexation Methods for cis-(+/-)-Paroxetine

| Reagent (π-acceptor) | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference(s) |

|---|---|---|---|---|

| TCNQ | Acetonitrile | 845 | 1.5–15 | nih.gov |

| p-Chloranilic Acid (pCA) | Not Specified | 520 | 20–400 | nih.gov |

Derivatization and Coupling Reaction Methods

A diverse range of spectrophotometric assays for paroxetine rely on derivatization or coupling reactions that yield a chromogenic product. These methods are often highly specific and sensitive.

Reaction with NBD-Cl: Paroxetine reacts with 7-chloro-4-nitrobenzofurazon (NBD-Cl) in a borate (B1201080) buffer to form a yellow-colored product suitable for spectrophotometric measurement. researchgate.netnih.gov

Reaction with NQS: A nucleophilic substitution reaction between paroxetine and 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium produces a stable, orange-colored derivative. nih.govnih.gov

Reaction with DNFB: The reaction of paroxetine with 2,4-dinitrofluorobenzene (DNFB) at an elevated temperature in an alkaline medium yields a colored product that can be quantified. nih.govnih.gov

Table 4: Derivatization and Coupling Methods for cis-(+/-)-Paroxetine

| Reagent | Principle | λmax (nm) | Linearity Range (µg/mL) | LOD/LOQ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| NBD-Cl | Coupling Reaction | 478 | 2–10 | Not Reported | researchgate.netnih.gov |

| NQS | Nucleophilic Substitution | 488 | 1–8 | 0.3 / 0.8 | nih.govnih.govresearchgate.net |

| DNFB | Nucleophilic Substitution | 390 | 2–20 | 0.28 / 0.85 | nih.govnih.govresearchgate.net |

These advanced spectrophotometric methodologies provide a suite of robust and validated options for the quantitative analysis of cis-(+/-)-paroxetine in various research contexts, offering a balance of simplicity, sensitivity, and specificity.

Future Research Directions and Unexplored Academic Avenues for Cis +/ Paroxetine

Investigation of Novel Molecular Targets for cis-(+/-)-Paroxetine Activity

While the primary pharmacological action of paroxetine (B1678475) is the inhibition of the serotonin (B10506) transporter (SERT), emerging research suggests that paroxetine and its analogs may interact with other molecular targets. nih.govnih.govpsychopharmacologyinstitute.comdrugbank.com A significant future research direction lies in the comprehensive investigation of novel molecular targets for cis-(+/-)-paroxetine.

Recent computational and in-vitro studies have indicated that paroxetine-like compounds can act as inhibitors of G-protein coupled receptor kinase 2 (GRK2), a key regulator of beta-adrenergic receptor desensitization implicated in heart failure. nih.govresearchgate.net Due to the high sequence similarity of GRK2 with other kinases in the AGC family, such as Rho-associated coiled-coil kinase 1 (ROCK1), there is a challenge in achieving selective inhibition. nih.govresearchgate.net Future research could focus on whether the specific stereochemistry of cis-(+/-)-paroxetine offers any advantages in terms of selectivity for GRK2 over ROCK1 and other kinases. nih.govresearchgate.net

Furthermore, studies have identified that paroxetine can inhibit kinases within the C-Src ABL, SRC, KIT, MET, and FYN families at nanomolar or micromolar concentrations. nih.gov The unique three-dimensional structure of the cis isomer could lead to differential binding affinities and inhibitory profiles against these kinases compared to the trans isomer. A thorough screening of cis-(+/-)-paroxetine against a broad panel of kinases and other receptors could uncover unexpected therapeutic opportunities.

Potential for cis Isomers as Chemical Probes or Pharmacological Tools

The distinct stereochemistry of cis-(+/-)-paroxetine makes it a valuable candidate for development as a chemical probe or pharmacological tool to investigate biological systems. Paroxetine itself is already considered a useful tool for studying the 5-HT system. nih.gov

A particularly innovative avenue of research is the design and synthesis of photoswitchable analogs of paroxetine. nih.gov By incorporating a photoswitchable moiety, such as an azobenzene group, onto the cis-paroxetine scaffold, it may be possible to create a molecule whose binding affinity for its target can be controlled by light. nih.gov This would allow for precise spatiotemporal control of target engagement, offering a powerful tool for dissecting the roles of specific receptors and transporters in complex biological processes. The cis configuration might offer a unique starting point for the attachment of such moieties without disrupting the core pharmacophore.

Further research could also explore the development of fluorescently labeled or radiolabeled versions of cis-(+/-)-paroxetine. These probes could be instrumental in imaging and quantifying the distribution of its binding sites in vitro and in vivo, potentially revealing novel aspects of serotonergic and other neurotransmitter systems.

Exploration of Degradation Pathways and Stability of cis-(+/-)-Paroxetine under Varied Conditions

Understanding the environmental fate and stability of pharmaceutical compounds is of paramount importance. While some research has been conducted on the degradation of paroxetine in general, a specific focus on the cis-(+/-)-isomer is warranted.

Studies have shown that paroxetine is relatively stable in aqueous solutions in the dark but is susceptible to degradation under acidic, alkaline, and light-induced conditions. nih.govresearchgate.netnih.gov Photodegradation, in particular, appears to be a significant route of degradation in surface waters. researchgate.net The primary photodegradation product of paroxetine has been identified as a compound formed by the cleavage of the ether bridge between the benzodioxole moiety and the piperidine (B6355638) ring. researchgate.netoaepublish.com

Future research should systematically investigate the degradation pathways of cis-(+/-)-paroxetine under a variety of environmentally relevant conditions, including different pH levels, temperatures, and light intensities. Identifying the specific degradation products of the cis isomer and assessing their potential toxicity is crucial for a comprehensive environmental risk assessment.

Table 1: Stability of Paroxetine under Different Conditions

| Condition | Stability | Degradation Products |

| Deionized water (dark) | Stable | Minimal degradation |

| pH 9.0 buffer (dark) | Slight degradation | Not specified |

| Acidic conditions | Susceptible to degradation | Cleavage of ether linkage and other products |

| Alkaline conditions | Susceptible to degradation | Cleavage of ether linkage and other products |

| Simulated sunlight | Complete degradation within 4 days | Product of ether bridge lysis and other transformation products |

This interactive table is based on data from existing literature on paroxetine. nih.govresearchgate.netnih.govoaepublish.comamazonaws.com

Development of Greener Synthetic Routes for Specific cis Stereoisomers

The development of environmentally friendly and efficient synthetic methods is a continuous goal in pharmaceutical chemistry. For cis-(+/-)-paroxetine, there is an opportunity to explore and optimize greener synthetic routes.

Biocatalysis offers a promising approach, utilizing enzymes to perform stereoselective transformations under mild and environmentally benign conditions. researchgate.netsemanticscholar.org For instance, lipases, such as Lipase B from Candida antarctica, have been investigated for the enantioselective alcoholysis of intermediates in paroxetine synthesis. researchgate.net Future research could focus on identifying or engineering enzymes that can selectively produce the desired cis stereoisomers of paroxetine precursors.

Metal-catalyzed reactions also present an avenue for developing more efficient and sustainable synthetic pathways. nih.gov The use of earth-abundant metal catalysts and the development of one-pot methodologies can reduce waste and energy consumption. researchgate.netnih.gov Research efforts could be directed towards designing catalytic systems that favor the formation of the cis-diastereomer of the 3,4-disubstituted piperidine core of paroxetine.

Computational Design of New Chemical Entities Based on cis-Paroxetine Scaffold

The cis-paroxetine scaffold provides a unique three-dimensional framework for the computational design of new chemical entities with novel pharmacological profiles. Advances in computational chemistry, including molecular docking, molecular dynamics simulations, and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, have become powerful tools in drug discovery. nih.govresearchgate.netnih.govresearchgate.net

Researchers have already utilized these techniques on paroxetine-like compounds to understand the structural properties required for enhanced inhibitory activity against targets like GRK2 and to design novel selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.netnih.gov By using the cis-(+/-)-paroxetine structure as a starting point, computational chemists can explore modifications to the scaffold to optimize binding to new targets or to enhance selectivity for existing ones.

For example, computational models can be used to predict how substitutions on the piperidine ring or modifications to the benzodioxole and fluorophenyl groups of the cis isomer would affect its interaction with various receptors and enzymes. This in-silico approach can prioritize the synthesis of the most promising new chemical entities, thereby accelerating the drug discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.